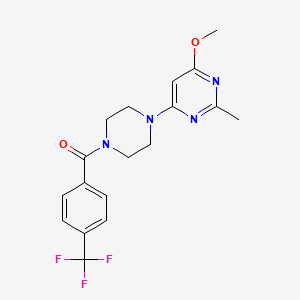![molecular formula C24H24N6O B2987365 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396812-43-3](/img/structure/B2987365.png)
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a pyrimidine ring, and a piperazine ring. These functional groups suggest that the compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of an indole ring, a pyrimidine ring, and a piperazine ring suggests that the compound might have interesting electronic properties .Applications De Recherche Scientifique
Organic Synthesis: β-Carboline Derivatives
The compound serves as a precursor in the synthesis of β-carboline derivatives . β-Carbolines are a class of compounds with a tricyclic indole system, known for their presence in various medicinal plants and their pharmacological activities. The base-promoted synthesis of fused β-carbolines involves a cascade reaction where the indole moiety of the compound plays a crucial role in the formation of these complex structures.
Medicinal Chemistry: TYK2 Inhibition
In medicinal chemistry, derivatives of this compound have been explored for their potential as TYK2 inhibitors . TYK2 is an enzyme involved in the signaling pathways of various cytokines. Inhibitors of TYK2 are sought after for their therapeutic potential in treating autoimmune diseases by modulating the immune response.
Biochemistry: α-Glucosidase Inhibition
Biochemically, the compound has been used to synthesize indolyl-1,2,4-oxidizable derivatives, which have shown promising results as non-competitive α-glucosidase inhibitors . These inhibitors can play a significant role in managing diabetes by controlling the breakdown of carbohydrates and thus the blood sugar levels.
Pharmacology: Fluorophore Development
In pharmacology, the compound’s derivatives have been utilized to develop fluorophores . These fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for applications in OLED (Organic Light-Emitting Diode) technology.
Materials Science: OLED Materials
The development of fluorophores from this compound has implications in materials science, particularly in the creation of materials for OLED displays . The high quantum yield and thermal stability of these fluorophores make them suitable for use in display technologies that require robust and efficient light-emitting materials.
Orientations Futures
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(14-18-16-25-21-9-5-4-8-20(18)21)28-22-15-23(27-17-26-22)30-12-10-29(11-13-30)19-6-2-1-3-7-19/h1-9,15-17,25H,10-14H2,(H,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEVIFGCTATSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
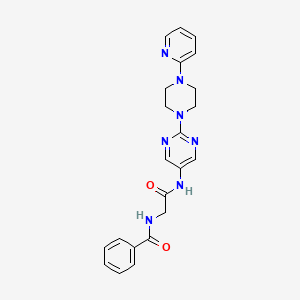
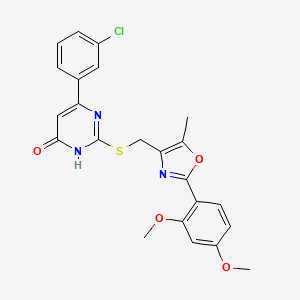



![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
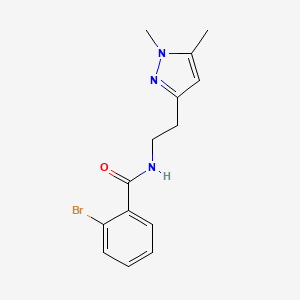
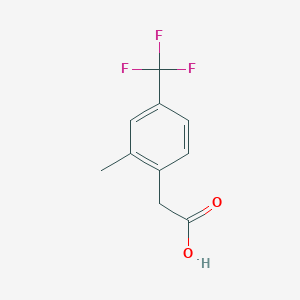
![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)
![N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2987301.png)

